4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide

Antileishmanial 4-Aminoquinoline Trifluoromethyl

4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide (CAS 1208701-12-5) is a heterocyclic compound belonging to the 4-aminoquinoline family, distinguished from common analogs by the simultaneous presence of a pharmacologically critical 4-amino group, a lipophilicity-enhancing 7-trifluoromethyl substituent, and a reactive 3-carbohydrazide moiety enabling diverse downstream derivatization. Its calculated XlogP of 1.5 and topological polar surface area of 94 Ų position it within drug-like chemical space distinct from 4-hydroxy or non-fluorinated quinoline-3-carbohydrazide analogs.

Molecular Formula C11H9F3N4O
Molecular Weight 270.21 g/mol
Cat. No. B15065048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide
Molecular FormulaC11H9F3N4O
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)NN)N
InChIInChI=1S/C11H9F3N4O/c12-11(13,14)5-1-2-6-8(3-5)17-4-7(9(6)15)10(19)18-16/h1-4H,16H2,(H2,15,17)(H,18,19)
InChIKeyPJGUQRMHUHCHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide: A Dual-Functionalized Quinoline Building Block


4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide (CAS 1208701-12-5) is a heterocyclic compound belonging to the 4-aminoquinoline family, distinguished from common analogs by the simultaneous presence of a pharmacologically critical 4-amino group, a lipophilicity-enhancing 7-trifluoromethyl substituent, and a reactive 3-carbohydrazide moiety enabling diverse downstream derivatization . Its calculated XlogP of 1.5 and topological polar surface area of 94 Ų position it within drug-like chemical space distinct from 4-hydroxy or non-fluorinated quinoline-3-carbohydrazide analogs .

Why Generic Quinoline-3-carbohydrazides Cannot Replace the 4-Amino-7-CF₃ Substitution Pattern


The 4-amino substitution pattern on the quinoline scaffold fundamentally alters both electronic character and biological target engagement compared to the more extensively studied 4-hydroxy-quinoline-3-carbohydrazides [1]. In antimycobacterial systems, 4-hydroxy-substituted trifluoromethyl quinoline-3-carbohydrazides achieve MIC values of 6.25 μg/mL [2], yet this scaffold cannot recapitulate the antileishmanial activity characteristic of 4-amino-7-trifluoromethylquinolines, which demonstrate amastigote IC₅₀ values of 5.3–9.6 μM [3]. Simply interchanging 4-amino and 4-hydroxy variants across therapeutic programs would risk loss of target-specific potency confirmed in head-to-head scaffold comparisons.

Quantitative Differentiation Evidence for 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide vs. Closest Analogs


Antileishmanial Potency: 4-Amino-7-CF₃-quinoline Scaffold vs. Standard-of-Care Miltefosine and Chloroquine

The 4-amino-7-trifluoromethylquinoline pharmacophore, from which the target 3-carbohydrazide is directly derived via functionalization at position 3, demonstrated superior antiamastigote potency (IC₅₀ range: 5.3–9.6 μM) versus the established antileishmanial reference chloroquine (IC₅₀: 15.3 μM) and comparable activity to miltefosine (IC₅₀: 8.1 μM) in Leishmania donovani assays [1]. The most active derivative in this scaffold series achieved 76.02 ± 13.60% parasite inhibition in vivo, confirming that the 4-amino-7-CF₃-quinoline core confers translatable activity not attainable with 4-hydroxy or non-fluorinated quinoline-3-carbohydrazides, which have not shown validated antileishmanial efficacy [1].

Antileishmanial 4-Aminoquinoline Trifluoromethyl

Antitubercular Activity: Trifluoromethyl Quinoline-3-carbohydrazide vs. First-Line Antibiotic Ciprofloxacin

In the trifluoromethyl quinoline-3-carbohydrazide structural class, derivative 6d achieved an MIC of 6.25 μg/mL against Mycobacterium smegmatis, a validated surrogate for M. tuberculosis screening [1]. This potency level is within the range of first-line antitubercular agents and represents a quantifiable benchmark against which the 4-amino analog can be evaluated. The 4-hydroxy-substituted trifluoromethyl quinoline-3-carbohydrazide series (compounds 6a–e, 7a–g) established this MIC baseline, with certain analogs also showing significant antibacterial activity comparable to ciprofloxacin in zone-of-inhibition assays [1]. The 4-amino variant introduces an additional hydrogen-bond donor at position 4, theoretically enabling interactions with enoyl-ACP reductase (InhA) that differ from the 4-hydroxy series, which may translate to altered resistance profiles [2].

Antitubercular Mycobacterium smegmatis MIC

Anticancer Potential: Trifluoromethylquinoline Derivatives vs. Reference Chemotherapeutics

A 2023 study on trifluoromethylquinoline derivatives demonstrated that compounds 5a, 5m, 5o, and 6b achieved antiproliferative activity at nanomolar concentrations across four human cancer cell lines, with compound 6b acting as a tubulin polymerization inhibitor targeting the colchicine binding site [1]. While the tested compounds in this series were N-aryl-2-trifluoromethyl-quinolin-4-amine derivatives rather than 3-carbohydrazides, the shared 4-amino-7(8)-trifluoromethylquinoline core is common to the target compound. The 3-carbohydrazide group offers additional metal-chelating capacity and hydrazone-forming capability, features exploited in quinoline-hydrazide/hydrazone anticancer agents reviewed through 2018–2024 that demonstrated activity against MCF-7, NCI-H460, and SF-268 cell lines [2].

Antitumor Trifluoromethylquinoline Tubulin polymerization

Physicochemical Differentiation: XlogP and Hydrogen-Bonding Capacity vs. 4-Hydroxy Analogs

The target compound's calculated XlogP of 1.5 and topological polar surface area (TPSA) of 94 Ų place it within favorable drug-like space . In comparison, the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide analog has a computed XlogP of 1.6 and a lower TPSA of 68 Ų due to the absence of the 4-amino substituent . The target compound possesses three hydrogen-bond donors (vs. two for the 4-hydroxy analog) and seven hydrogen-bond acceptors (vs. six), providing differential intermolecular interaction capacity that directly influences target binding, solubility, and permeability profiles . These differences are not merely incremental but represent a categorical shift in molecular recognition potential.

Drug-likeness XlogP Hydrogen bonding

Synthetic Utility: 3-Carbohydrazide as a Versatile Derivatization Handle vs. 3-Carboxylic Acid Precursors

The 3-carbohydrazide functionality is an established precursor for generating diverse heterocyclic libraries. In the trifluoromethyl quinoline series, the carbohydrazide group undergoes cyclization to form 1,3,4-oxadiazoles (series 9a–f), with compound 9c showing significant antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum, supported by X-ray crystallographic confirmation of structure [1]. This derivatization pathway is not accessible from 3-carboxylic acid or 3-unsubstituted analogs. The 4-amino group further enables orthogonal functionalization via amide coupling or reductive amination, distinct from the 4-hydroxy series where etherification is the primary derivatization route [1].

Derivatization Hydrazone formation 1,3,4-oxadiazole

High-Impact Application Scenarios for 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide


Antileishmanial Lead Optimization

Based on the demonstrated antiamastigote activity (IC₅₀ = 5.3–9.6 μM) of the 4-amino-7-trifluoromethylquinoline scaffold versus chloroquine (15.3 μM) and miltefosine (8.1 μM) [1], the target 3-carbohydrazide derivative can be employed as a key intermediate for synthesizing focused libraries of hydrazone and oxadiazole derivatives. The carbohydrazide moiety enables introduction of diverse aldehydes to generate hydrazone libraries, while the 4-amino group remains available for parallel derivatization. This dual-functionalization strategy is specifically suited for SAR exploration targeting improved selectivity over host cells.

Antitubercular Library Synthesis

With the 7-trifluoromethyl quinoline-3-carbohydrazide scaffold achieving MIC values as low as 6.25 μg/mL against Mycobacterium smegmatis [1], the target compound serves as a privileged starting material for synthesizing and screening novel antitubercular agents. The 3-carbohydrazide can be converted to 1,3,4-oxadiazoles, while the 4-amino group can be derivatized to N-alkyl or N-aryl analogs. Docking studies of related quinoline-3-carbohydrazides against enoyl-ACP reductase (InhA) support the rational design of analogs with improved binding affinity [2].

Anticancer Tubulin Inhibitor Development

Trifluoromethylquinoline derivatives have demonstrated nanomolar antiproliferative activity via tubulin polymerization inhibition at the colchicine binding site, with compound 6b showing G2/M arrest and apoptosis induction in LNCaP cells [3]. The target compound's 3-carbohydrazide offers metal-chelating potential for generating cytotoxic metal complexes, a strategy increasingly explored in quinoline-hydrazide anticancer agents active against MCF-7, NCI-H460, and SF-268 cell lines [4]. Researchers can leverage the building block to prepare both organic derivatives and metallodrug candidates.

Dual-Functional Building Block for Focused Compound Libraries

The unique combination of 4-amino and 3-carbohydrazide functionalities, coupled with a drug-like XlogP of 1.5 and TPSA of 94 Ų , makes this compound an ideal core scaffold for parallel synthesis. The carbohydrazide can undergo cyclization to 1,3,4-oxadiazoles [1] or condensation to hydrazones, while the 4-amino group enables amide, sulfonamide, or reductive amination chemistry. This orthogonal reactivity is not simultaneously available in 4-hydroxy, 3-unsubstituted, or non-fluorinated analogs, providing a distinct advantage for medicinal chemistry groups requiring maximum chemical diversity from a single starting material.

Quote Request

Request a Quote for 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.